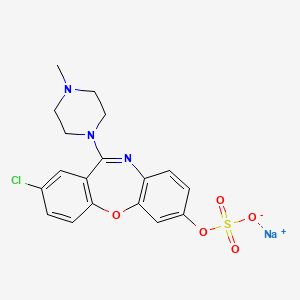
7-Hydroxy-loxapine-sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-loxapine-sulfate Sodium Salt typically involves the hydroxylation of Loxapine. The process includes the use of specific reagents and catalysts to achieve the desired hydroxylation at the 7th position of the Loxapine molecule. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems for monitoring and control .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-loxapine-sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in studying its reactivity and stability.
Reduction: Reduction reactions can convert the compound back to its parent form, Loxapine.
Substitution: The hydroxyl group at the 7th position can be substituted with other functional groups to create derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Applications De Recherche Scientifique
7-Hydroxy-loxapine-sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used to study the reactivity and stability of hydroxylated antipsychotic compounds.
Biology: The compound is employed in research on neurotransmitter pathways and receptor interactions.
Medicine: It serves as a reference standard in the development and testing of new antipsychotic medications.
Industry: The compound is used in the quality control and assurance processes for pharmaceutical products
Mécanisme D'action
The mechanism of action of 7-Hydroxy-loxapine-sulfate Sodium Salt involves its interaction with dopamine and serotonin receptors. As a metabolite of Loxapine, it acts as a dopamine antagonist and a serotonin 5-HT2 blocker. These interactions lead to cortical inhibition, resulting in tranquilization and suppression of aggression. The exact molecular pathways and targets involved in these effects are still under investigation .
Comparaison Avec Des Composés Similaires
8-Hydroxy-loxapine-sulfate Sodium Salt: Another hydroxylated derivative of Loxapine with similar properties and applications.
Loxapine: The parent compound, used as an antipsychotic medication.
Amoxapine: A tricyclic antidepressant that is structurally related to Loxapine.
Uniqueness: 7-Hydroxy-loxapine-sulfate Sodium Salt is unique due to its specific hydroxylation at the 7th position, which imparts distinct chemical and pharmacological properties. This uniqueness makes it valuable in research settings for studying the effects of hydroxylation on antipsychotic activity and receptor interactions .
Propriétés
Formule moléculaire |
C18H17ClN3NaO5S |
|---|---|
Poids moléculaire |
445.9 g/mol |
Nom IUPAC |
sodium;[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-yl] sulfate |
InChI |
InChI=1S/C18H18ClN3O5S.Na/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)26-17-11-13(27-28(23,24)25)3-4-15(17)20-18;/h2-5,10-11H,6-9H2,1H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
XTOOYPPLMAHBOT-UHFFFAOYSA-M |
SMILES canonique |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)OS(=O)(=O)[O-])OC4=C2C=C(C=C4)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)


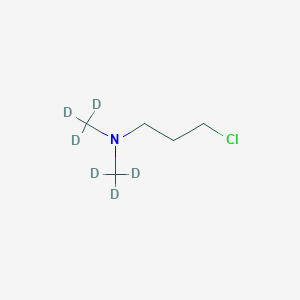
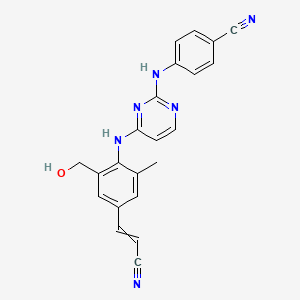

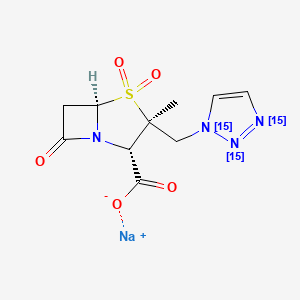
![[2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13857866.png)
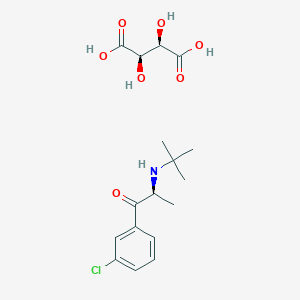
![1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13857881.png)
![(4S)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13857883.png)

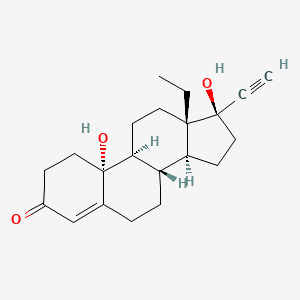
![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)
